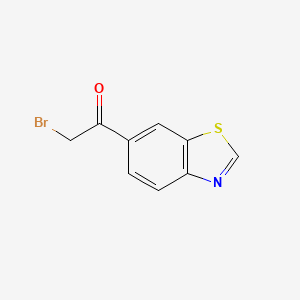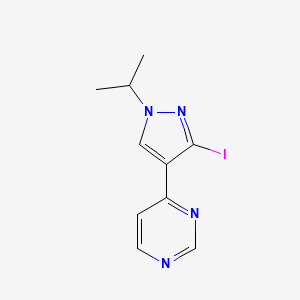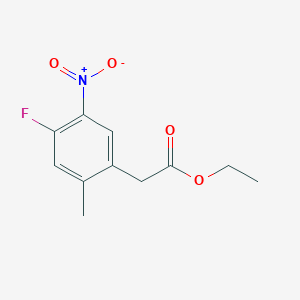
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . This indole derivative can then be coupled with a quinoline precursor through various methods, such as the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed reaction for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.
化学反应分析
Types of Reactions
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The indolyloxy moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinoline carboxylic acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
科学研究应用
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s indole and quinoline moieties make it a potential candidate for studying biological processes and interactions.
Medicine: Quinoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological effects, such as inhibiting cancer cell proliferation or reducing inflammation .
相似化合物的比较
Similar Compounds
4-Chloro-7-Methoxyquinoline-6-carboxamide: A pharmaceutical intermediate used in the preparation of Lenvatinib.
Indole Derivatives: Compounds with similar indole moieties that exhibit diverse biological activities.
Uniqueness
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline is unique due to its specific substitution pattern, which combines the properties of both quinoline and indole derivatives. This combination enhances its potential for various applications in medicinal chemistry and materials science.
属性
CAS 编号 |
417721-16-5 |
|---|---|
分子式 |
C20H16N2O4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
methyl 4-(1H-indol-5-yloxy)-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C20H16N2O4/c1-24-19-11-17-14(10-15(19)20(23)25-2)18(6-8-22-17)26-13-3-4-16-12(9-13)5-7-21-16/h3-11,21H,1-2H3 |
InChI 键 |
MEILBAPHMRGDIT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



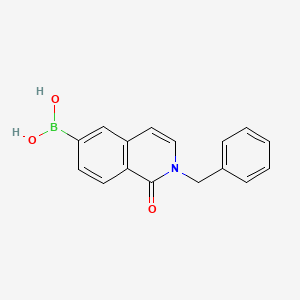
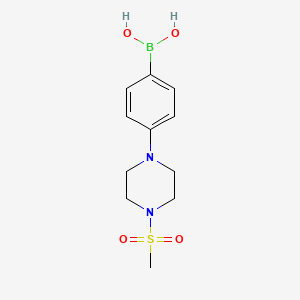
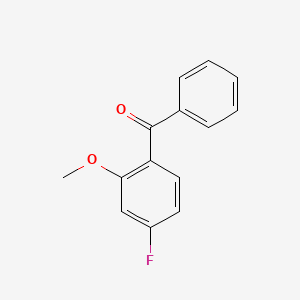

![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
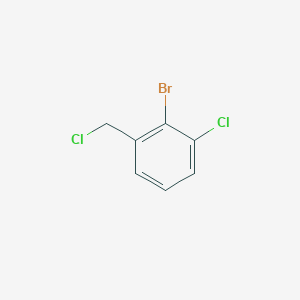
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
